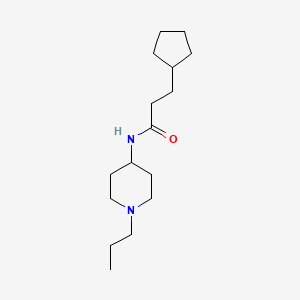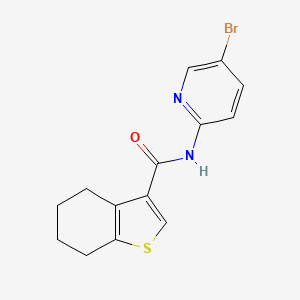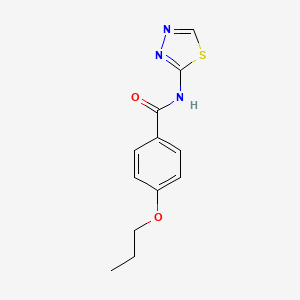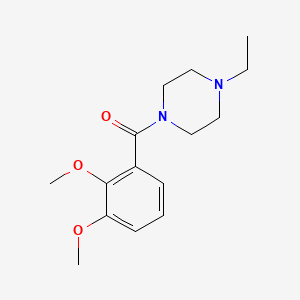
(2,3-Dimethoxyphenyl)-(4-ethylpiperazin-1-yl)methanone
Descripción general
Descripción
(2,3-Dimethoxyphenyl)-(4-ethylpiperazin-1-yl)methanone is an organic compound that belongs to the class of phenylpiperazines. This compound is characterized by the presence of a dimethoxyphenyl group attached to a piperazine ring, which is further substituted with an ethyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dimethoxyphenyl)-(4-ethylpiperazin-1-yl)methanone typically involves the following steps:
Formation of the Dimethoxyphenyl Intermediate: The starting material, 2,3-dimethoxybenzaldehyde, is subjected to a condensation reaction with an appropriate amine to form the dimethoxyphenyl intermediate.
Piperazine Ring Formation: The intermediate is then reacted with ethylpiperazine under controlled conditions to form the desired product. This step often requires the use of a catalyst and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Common industrial methods include:
Catalytic Hydrogenation: Using a metal catalyst to facilitate the reaction.
Solvent Extraction: To purify the final product from the reaction mixture.
Análisis De Reacciones Químicas
Types of Reactions
(2,3-Dimethoxyphenyl)-(4-ethylpiperazin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions include:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
(2,3-Dimethoxyphenyl)-(4-ethylpiperazin-1-yl)methanone has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Pharmacology: The compound is used to investigate receptor binding and activity, providing insights into its mechanism of action.
Chemical Biology: It serves as a tool compound to study biological pathways and molecular interactions.
Industrial Applications: The compound is used in the synthesis of other complex molecules and as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of (2,3-Dimethoxyphenyl)-(4-ethylpiperazin-1-yl)methanone involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and influencing various biological pathways. This interaction can lead to changes in cellular signaling and physiological responses, making it a valuable compound for studying neurological functions and potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
(2,3-Dimethoxyphenyl)-(4-methylpiperazin-1-yl)methanone: Similar structure but with a methyl group instead of an ethyl group.
(2,3-Dimethoxyphenyl)-(4-phenylpiperazin-1-yl)methanone: Contains a phenyl group instead of an ethyl group.
(2,3-Dimethoxyphenyl)-(4-isopropylpiperazin-1-yl)methanone: Substituted with an isopropyl group.
Uniqueness
The uniqueness of (2,3-Dimethoxyphenyl)-(4-ethylpiperazin-1-yl)methanone lies in its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the ethyl group on the piperazine ring can affect the compound’s binding affinity and selectivity for certain receptors, making it distinct from its analogs.
Propiedades
IUPAC Name |
(2,3-dimethoxyphenyl)-(4-ethylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-4-16-8-10-17(11-9-16)15(18)12-6-5-7-13(19-2)14(12)20-3/h5-7H,4,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKKNXEOGBBAVSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=C(C(=CC=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5-BROMO-2-THIENYL)[4-(2-FLUOROPHENYL)PIPERAZINO]METHANONE](/img/structure/B4433716.png)

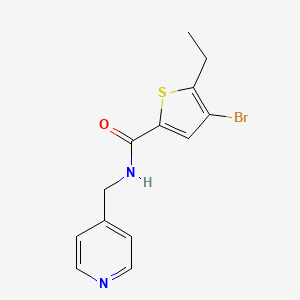

![N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B4433748.png)

![N-[2-(2-methoxyphenyl)ethyl]-5-methylthiophene-2-carboxamide](/img/structure/B4433778.png)
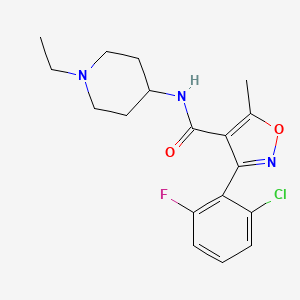
![1-{4-[(4-ISOPROPYLPHENYL)SULFONYL]PIPERAZINO}-1-ETHANONE](/img/structure/B4433787.png)

![methyl 2-{[(5-ethyl-3-thienyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4433792.png)
